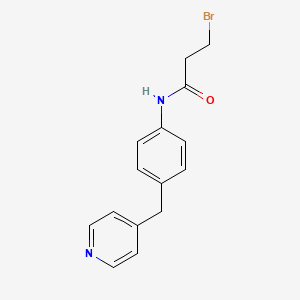

3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide: is an organic compound with the molecular formula C19H15BrN2O It is a derivative of propionamide, featuring a bromine atom at the third position and a pyridin-4-ylmethyl-phenyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide typically involves the following steps:

-

Bromination: : The starting material, N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.

-

Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide: undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amine derivative, while coupling reactions would result in the formation of biaryl or vinyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Neurological Disorders :

- Compounds similar to 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide have been studied for their effects on the tachykinin receptor system. These receptors are implicated in various neurological disorders, including anxiety, depression, and psychosis. Research indicates that antagonists of these receptors can alleviate symptoms associated with these conditions .

- Pain Management :

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with various biological targets, which is crucial for drug design:

| Structural Feature | Biological Target | Effect |

|---|---|---|

| Bromine Substitution | Increased potency at neurokinin receptors | Enhanced analgesic activity |

| Pyridine Ring | Modulation of cannabinoid receptors | Anti-inflammatory effects |

Case Studies

-

Tachykinin Receptor Antagonists :

A study highlighted the role of tachykinin receptor antagonists in managing chronic pain and migraines. The research demonstrated that compounds targeting these receptors could significantly reduce pain levels in clinical trials . -

Cannabinoid Receptor Modulation :

Research into pyridine compounds has shown that they can act as modulators of the cannabinoid receptor system, which is vital for developing treatments for various disorders, including those related to appetite and nausea management .

Mecanismo De Acción

The mechanism of action of 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, such as the P2X4 receptor, which is involved in neuropathic pain pathways . By binding to these receptors, the compound can modulate their activity and exert therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-benzamide

- 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-acetamide

- 3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-butyramide

Comparison

- Structural Differences : The primary difference lies in the acyl group attached to the nitrogen atom. While propionamide has a propionyl group, benzamide, acetamide, and butyramide have benzoyl, acetyl, and butyryl groups, respectively.

- Reactivity : The reactivity of these compounds may vary based on the nature of the acyl group. For example, benzamide derivatives may exhibit different electronic properties compared to propionamide derivatives.

- Applications : Each compound may have unique applications based on its specific structure and reactivity. For instance, benzamide derivatives are often explored for their anticancer properties, while propionamide derivatives may be more relevant in neurological research.

Actividad Biológica

3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by diverse research findings.

The synthesis of this compound generally involves bromination of N-(4-pyridin-4-ylmethyl-phenyl)-propionamide using brominating agents such as N-bromosuccinimide (NBS) in solvents like dichloromethane. The reaction conditions typically require room temperature to slightly elevated temperatures for effective bromination. The final product is purified through recrystallization or column chromatography.

Chemical Formula: C₁₅H₁₅BrN₂O

Molecular Weight: 319.21 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as an antagonist to the P2X4 receptor, which plays a significant role in neuropathic pain pathways. This receptor antagonism suggests potential applications in pain management therapies.

Anticonvulsant Properties

Research indicates that compounds structurally similar to this compound exhibit anticonvulsant activity. In various animal models, such as the maximal electroshock seizure (MES) test, these compounds demonstrate significant seizure protection, with effective doses (ED50) ranging from 10 to 15 mg/kg .

Antiviral Activity

The compound's structural motifs suggest potential antiviral properties. Similar pyridine derivatives have shown promising activity against viral infections, particularly through their interactions with reverse transcriptase enzymes . Further studies are required to establish the specific antiviral efficacy of this compound.

Case Studies and Research Findings

-

Neuropathic Pain Management:

- A study demonstrated that antagonists of the P2X4 receptor significantly reduced mechanical allodynia in rat models of neuropathic pain, suggesting that this compound could be explored for similar applications.

- Seizure Protection:

- Antiviral Studies:

Propiedades

IUPAC Name |

3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O/c16-8-5-15(19)18-14-3-1-12(2-4-14)11-13-6-9-17-10-7-13/h1-4,6-7,9-10H,5,8,11H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVXTGSVWABGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.